molecular formula C17H14BrN3O2 B7689989 2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7689989
M. Wt: 372.2 g/mol
InChI Key: BZFNUWKHNHVVJT-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a brominated benzamide structure with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by the introduction of the oxadiazole ring. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, iron, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and bromine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenylbenzamide: Lacks the oxadiazole ring, making it less versatile in certain applications.

    N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of both the bromine atom and the oxadiazole ring.

Properties

IUPAC Name

2-bromo-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-15-20-17(23-21-15)12-8-4-6-10-14(12)19-16(22)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFNUWKHNHVVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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